3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24FN5O2 and its molecular weight is 397.454. The purity is usually 95%.
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Mechanism of Action
The compound’s interaction with its targets can lead to changes in various biochemical pathways. The specific pathways affected would depend on the compound’s targets. These changes can then result in various molecular and cellular effects .
In terms of pharmacokinetics, factors such as the compound’s structure, solubility, and stability can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The compound’s action can also be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, particularly isoforms such as 1A2, 2C9, 2C19, 2D6, and 3A4 . These interactions can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, the compound’s structure allows it to participate in nucleophilic substitution and free radical reactions at the benzylic position .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . The compound’s impact on gene expression can lead to changes in the production of proteins involved in these pathways, thereby altering cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, the compound’s structure allows it to participate in free radical reactions, which can lead to the formation of reactive intermediates that further influence biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound possesses excellent plasma stability with a half-life greater than 289.1 minutes . Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different effects on cellular function. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, toxic or adverse effects may be observed. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other drugs, potentially resulting in toxicity at high doses . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with these enzymes can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell . Additionally, the compound’s structure allows it to participate in nucleophilic substitution and free radical reactions, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within the cell, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cytochrome P450 enzymes, which are primarily located in the endoplasmic reticulum, suggests that the compound may localize to this organelle . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-12(2)10-25-13(3)14(4)27-17-18(23-20(25)27)24(5)21(29)26(19(17)28)11-15-8-6-7-9-16(15)22/h6-9,12H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPJHPGPRNAPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.